molecular formula C7H10ClF3N2 B3048830 (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride CAS No. 1823245-64-2

(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride

Cat. No. B3048830
CAS RN: 1823245-64-2
M. Wt: 214.61
InChI Key: DNFUHRXFBXTMFG-UHFFFAOYSA-N
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Description

(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride, also known as MTPMA-HCl, is a synthetic organic compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 221.7 g/mol and a melting point of 114-116°C. MTPMA-HCl is an important intermediate in the synthesis of a wide range of organic compounds and is used in the manufacture of pharmaceuticals, agricultural chemicals, and other specialty chemicals. It is also used in the study of enzyme inhibitors, receptor agonists, and other compounds of pharmacological interest.

Scientific Research Applications

5-HT2C Receptor Agonism and Its Implications

Research has explored the pharmacological characteristics of compounds similar to “(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride,” focusing on their affinity for the serotonin2C (5-HT2C) receptors. These compounds exhibit high-affinity binding to 5-HT2C receptors and stimulate the turnover of inositol 1,4,5-triphosphate. Their affinity to other 5-HT receptor subtypes and nonserotonergic receptors is significantly lower. Such compounds have shown potential in demonstrating anticompulsive effects, reducing behaviors like schedule-induced polydipsia in rats and excessive eating of palatable food, without exhibiting anxiogenic effects. This suggests their potential therapeutic application in conditions like obsessive-compulsive disorder and depression due to their specific receptor agonism and behavioral impact in animal models (Martin et al., 1998).

Angiotensin II Receptor Antagonism

Another dimension of research on similar compounds involves their role as angiotensin II receptor antagonists. A series of N-phenyl-1H-pyrrole derivatives, akin to “this compound,” were investigated for their potential as novel AT1-selective angiotensin II receptor antagonists. These compounds have shown promising IC50 values in the rat uterine membrane receptor binding assays and exhibited significant effects in isolated organ assays, indicating their potential as therapeutic agents for hypertension (Bovy et al., 1993).

properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrrol-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2.ClH/c1-12-5(4-11)2-3-6(12)7(8,9)10;/h2-3H,4,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFUHRXFBXTMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823245-64-2
Record name 1H-Pyrrole-2-methanamine, 1-methyl-5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823245-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride
Reactant of Route 2
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride
Reactant of Route 3
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride
Reactant of Route 4
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride
Reactant of Route 5
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride
Reactant of Route 6
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride

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